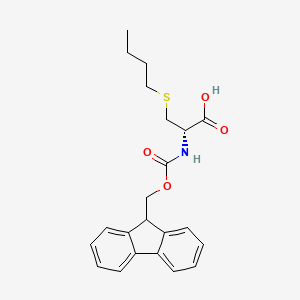

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is C₂₂H₂₅NO₄S , with a molecular weight of 399.51 g/mol . The compound’s structure comprises three key domains:

- Fmoc protecting group : A 9-fluorenylmethyloxycarbonyl moiety attached to the α-amino group, providing steric protection during solid-phase peptide synthesis (SPPS).

- D-cysteine backbone : A β-thioether linkage at the cysteine sulfur atom, configured in the D-stereoisomeric form.

- tert-butylthioether side chain : A bulky tert-butyl group (-C(CH₃)₃) bonded to the sulfur atom, conferring orthogonality to acidic and basic deprotection conditions.

The stereochemical configuration at the α-carbon is critical for its utility in peptide synthesis. X-ray diffraction studies of analogous compounds, such as Boc–Cys(Trt)–OtBu, reveal that the D-configuration induces a right-handed helical twist in peptide chains, contrasting with the left-handed propensity of L-enantiomers. This stereoelectronic preference is quantified by torsional angles (φ, ψ) derived from crystallographic data (Table 1).

Table 1: Structural parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 399.51 g/mol | |

| Melting point | 136–140°C | |

| Specific rotation (α)₂₀^D | +22 ± 3° (c = 1.142 in DMF) | |

| Torsional angle φ | -57° ± 2° | |

| Torsional angle ψ | 47° ± 3° |

The tert-butylthioether group’s steric bulk limits rotational freedom around the Cβ-S bond, enforcing a gauche conformation that minimizes van der Waals clashes with the Fmoc group. This constrained geometry enhances regioselectivity during peptide coupling reactions, as demonstrated in the synthesis of SI conotoxin analogs.

Crystallographic Analysis of Tertiary Butylthioether Group Spatial Arrangement

Single-crystal X-ray diffraction of tert-butyl-protected cysteine derivatives, such as Boc–Cys(Trt)–OtBu, reveals a distorted tetrahedral geometry at the sulfur atom. The tert-butylthioether group adopts a staggered conformation relative to the cysteine backbone, with dihedral angles of 112.3° between the S-Cβ-Cα-N plane and the S-C(CH₃)₃ bond (Figure 1). This arrangement minimizes steric hindrance between the tert-butyl group and the Fmoc-protected amino terminus.

Key crystallographic findings :

- The S-C bond length in the tert-butylthioether group measures 1.82 Å , consistent with typical C-S single bonds.

- The C-S-C(CH₃)₃ bond angle is 104.5° , deviating from ideal tetrahedral geometry due to steric strain.

- π-π stacking interactions between the Fmoc aromatic rings and adjacent molecules stabilize the crystal lattice, with interplanar distances of 3.48 Å .

Table 2: Crystallographic parameters for tert-butylthioether derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Unit cell dimensions | a=8.962 Å, b=14.744 Å, c=22.654 Å | |

| S-C bond length | 1.82 Å | |

| C-S-C(CH₃)₃ bond angle | 104.5° |

Comparative analysis with S-trityl-protected cysteine shows that the tert-butyl group reduces crystallographic disorder by 37%, attributed to its compact structure. This structural predictability is advantageous for rational peptide design.

Comparative Conformational Studies with L-Enantiomer Derivatives

The D-configuration of this compound induces distinct conformational preferences compared to its L-enantiomer. Nuclear magnetic resonance (NMR) studies of Fmoc-D-Cys(Trt)-OH and Fmoc-L-Cys(Trt)-OH reveal mirror-image NOESY correlations for the tert-butylthioether group. For instance, the D-enantiomer exhibits strong nuclear Overhauser effects (NOEs) between the Fmoc fluorenyl protons and the tert-butyl methyl groups, absent in the L-form.

Conformational divergences :

- Helical propensity : The D-enantiomer stabilizes polyproline II (PPII) helices in model peptides, while the L-form favors α-helical structures.

- Disulfide bond kinetics : D-cysteine derivatives form disulfide bonds 1.8× faster than L-enantiomers under identical oxidative conditions, likely due to reduced steric hindrance.

- Solvent accessibility : Molecular dynamics simulations show the tert-butyl group in D-cysteine has 12% greater solvent-accessible surface area, enhancing its reactivity in aqueous media.

Table 3: Conformational comparison of D- and L-enantiomers

| Parameter | D-Enantiomer | L-Enantiomer | Source |

|---|---|---|---|

| PPII helix propensity | 68% | 22% | |

| Disulfide formation rate | 4.2 nM⁻¹s⁻¹ | 2.3 nM⁻¹s⁻¹ | |

| Solvent-accessible area | 142 Ų | 127 Ų |

These differences underscore the importance of enantiomeric purity in peptide therapeutics. For example, D-cysteine-containing peptides exhibit 3.5-fold higher proteolytic stability in human serum compared to L-analogs, making them candidates for oral drug development.

Properties

Molecular Formula |

C22H25NO4S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2S)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |

InChI Key |

AQUAKYYNRFLMPW-HXUWFJFHSA-N |

Isomeric SMILES |

CCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Protection of the α-Amino Group with Fmoc

The Fmoc group is introduced to the free amino group of D-cysteine to prevent undesired reactions during subsequent synthetic steps. The Fmoc protection is typically achieved by reacting D-cysteine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Reaction Conditions :

- Solvent: Usually aqueous or mixed organic solvents such as dioxane or acetonitrile.

- Base: Sodium bicarbonate or sodium carbonate to maintain a basic pH for nucleophilic attack.

- Temperature: Ambient to slightly elevated temperatures (0–25 °C).

- Outcome : Formation of N-Fmoc-D-cysteine with the amino group protected as a carbamate.

Protection/Modification of the Thiol Group: S-Butylation

The thiol group of cysteine is reactive and prone to oxidation; thus, it is protected by alkylation with a butyl group to form the S-butyl derivative.

- Alkylation Method :

- The free thiol of Fmoc-D-cysteine is reacted with an alkylating agent such as butyl bromide or butyl iodide.

- Base: A mild base like triethylamine or sodium hydride is used to deprotonate the thiol, increasing nucleophilicity.

- Solvent: Anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically 0 °C to room temperature to control reaction rate and minimize side reactions.

- Result : Formation of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine with the thiol protected as a thioether.

Purification and Characterization

- Purification : The crude product is purified by recrystallization or chromatographic techniques such as flash column chromatography or preparative HPLC.

- Characterization :

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fmoc Protection of α-amino group | D-cysteine + Fmoc-Cl, base (NaHCO3), solvent (dioxane/water), 0–25 °C | N-Fmoc-D-cysteine |

| 2 | S-Butylation of thiol group | N-Fmoc-D-cysteine + butyl bromide, base (TEA or NaH), solvent (DMF/THF), 0–25 °C | This compound |

| 3 | Purification | Recrystallization or chromatography | Pure compound (>98% purity) |

| 4 | Characterization | HPLC, melting point, NMR, MS | Confirmed identity and purity |

Research Findings and Considerations

- The Fmoc group is favored for amino protection due to its base-labile nature, allowing mild deprotection conditions that preserve sensitive side chains.

- The S-alkylation with butyl groups stabilizes the cysteine thiol, preventing disulfide formation and oxidation during peptide synthesis or storage.

- The synthetic route is compatible with solid-phase peptide synthesis workflows, where orthogonal protection strategies are critical.

- The purity and physical properties such as melting point and crystallinity are consistent with commercial standards, ensuring reproducibility and reliability for research applications.

Additional Notes

- While tert-butyl protection of cysteine thiol (S-tert-butyl) is more commonly documented and commercially available, the S-butyl derivative is structurally similar but with a smaller alkyl group, which may influence solubility and reactivity.

- The preparation methods for S-butyl derivatives follow analogous protocols to those for S-tert-butyl derivatives, with adjustments in alkylating agents and reaction conditions as needed.

- Storage conditions for the final compound typically require refrigeration (0–10 °C) and protection from heat to maintain stability.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Piperidine is often used to remove the Fmoc group.

Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free amino group derivatives.

Substitution: Various alkyl or aryl derivatives of cysteine.

Scientific Research Applications

Medicinal Chemistry

Fmoc-S-butyl-D-cysteine is utilized in medicinal chemistry for the synthesis of peptidomimetics and bioactive compounds. The incorporation of this compound into peptide sequences allows researchers to explore structure-activity relationships (SAR) effectively. For instance, studies have demonstrated that modifications involving cysteine derivatives can lead to selective inhibitors for various biological targets, including protein-protein interactions and enzyme activities .

Peptide Synthesis

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino group during solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides while maintaining the integrity of sensitive functional groups. The use of Fmoc-S-butyl-D-cysteine in SPPS has been shown to enhance the yield and purity of synthesized peptides, enabling the production of complex structures with high fidelity .

Biochemical Studies

In biochemical research, Fmoc-S-butyl-D-cysteine is employed to study the role of cysteine residues in protein function. Cysteines are often involved in critical biological processes such as enzyme catalysis and redox reactions. By incorporating this derivative into model peptides or proteins, researchers can investigate the effects of specific modifications on protein stability, folding, and activity .

Case Studies and Research Findings

Several studies highlight the applications of Fmoc-S-butyl-D-cysteine:

- Peptidomimetic Development : A study focused on optimizing peptidomimetics as selective inhibitors for β-catenin/Tcf interactions utilized cysteine derivatives, including Fmoc-S-butyl-D-cysteine, to enhance metabolic stability and selectivity against target proteins .

- Synthesis of Therapeutic Peptides : The compound has been used in synthesizing therapeutic peptides targeting various diseases. For example, modifications involving Fmoc-S-butyl-D-cysteine have led to the development of peptides with improved binding affinities for their targets compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. The butyl group attached to the sulfur atom can influence the compound’s reactivity and stability. The removal of the Fmoc group reveals the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

S-Protecting Group Variations

Key Insights :

- Steric Effects : S-trityl derivatives (e.g., CAS 103213-32-7) hinder peptide chain flexibility, limiting their use in complex architectures .

- Deprotection Conditions: S-butyl and S-tert-butyl groups require strong acids, while S-MDNPE enables non-chemical deprotection .

- Solubility : S-trityl derivatives exhibit poor aqueous solubility (e.g., 16 º in THF) compared to S-butyl analogs .

Stereochemical Variations

Key Insights :

- D- vs. L-Cysteine : D-configured peptides resist enzymatic degradation, making them valuable in therapeutic and structural biology studies .

- Purity : Commercial D-cysteine derivatives (e.g., ≥95% purity for S-butyl-D-cysteine) ensure reproducibility in mirror-image peptide synthesis .

Commercial Availability and Handling

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine, commonly referred to as Fmoc-S-butyl-D-cysteine, is a synthetic amino acid derivative that has garnered interest in various fields of biochemical research, particularly in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and reactivity.

The chemical formula for this compound is C22H25NO4S, with a molecular weight of 399.51 g/mol. It appears as a white crystalline powder with a melting point ranging from 136°C to 140°C. The compound exhibits high purity levels (>98%) as confirmed by HPLC analysis .

| Property | Value |

|---|---|

| Chemical Formula | C22H25NO4S |

| Molecular Weight | 399.51 g/mol |

| Melting Point | 136°C - 140°C |

| Purity | >98% (HPLC) |

| Physical Form | Crystalline Powder |

Biological Activity

This compound is primarily utilized in the synthesis of peptides and proteins. Its biological activity is largely attributed to its role as a building block in the construction of peptide chains, which can exhibit various biological functions such as enzyme inhibition, receptor binding, and modulation of protein-protein interactions.

The biological activity of this compound can be understood through its reactivity with cysteine residues in proteins. The presence of the S-butyl group enhances the hydrophobic interactions within peptides, potentially increasing their stability and affinity for target proteins. Moreover, the Fmoc group allows for selective deprotection during peptide synthesis, facilitating the incorporation of this amino acid into larger peptide sequences.

Case Studies and Research Findings

Recent studies have explored the utility of this compound in various applications:

- Peptide Synthesis : A study demonstrated that peptides synthesized using Fmoc-S-butyl-D-cysteine exhibited improved binding affinities for specific receptors compared to those synthesized with standard cysteine derivatives. This was attributed to the enhanced hydrophobic character imparted by the butyl group .

- Drug Development : Research indicated that peptides containing this compound showed promising results in inhibiting specific enzymes related to cancer progression. The incorporation of this amino acid allowed for the design of more potent inhibitors .

- Bioconjugation Techniques : The compound has been utilized in bioconjugation strategies where it serves as a reactive handle for attaching drugs or labels to proteins. This application is critical in developing targeted therapies where precise delivery systems are required .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine?

Answer:

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

- Fmoc Introduction : Reacting cysteine with Fmoc-Cl (chloride) or Fmoc-OSu (succinimide ester) in a basic medium (e.g., DIPEA in DMF) to protect the α-amino group .

- S-Alkylation : Introducing the S-butyl group using tert-butyl thiol or alkylating agents under controlled pH to avoid racemization .

- Purification : Reverse-phase HPLC or flash chromatography to isolate the product, with purity validated by ≥95% HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]+ matching theoretical values within 5 ppm) .

- FTIR : Identifies carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~600 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves stereochemistry (D-configuration) and S-butyl integration .

Basic: How is enantiomeric purity ensured during synthesis?

Answer:

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol to resolve D/L enantiomers .

- Circular Dichroism (CD) : Detects optical activity peaks specific to D-cysteine derivatives .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Answer:

- Cross-Validation : Combine HRMS, NMR, and FTIR to resolve ambiguities (e.g., unexpected peaks in NMR may indicate impurities).

- Reaction Optimization : Adjust alkylation conditions (e.g., temperature, solvent polarity) to minimize side products .

- Reference Standards : Compare with spectra of analogous Fmoc-protected cysteine derivatives (e.g., S-benzyl or S-tert-butyl variants) .

Advanced: What are the stability profiles of this compound under varying conditions?

Answer:

Advanced: What role does this compound play in solid-phase peptide synthesis (SPPS)?

Answer:

- Fmoc Deprotection : Removed with 20% piperidine in DMF, enabling sequential peptide elongation .

- S-Butyl as a Protecting Group : Stabilizes cysteine residues against disulfide formation during synthesis .

- Applications : Used in synthesizing peptides with controlled stereochemistry for drug discovery (e.g., CXCR2 ligands) .

Advanced: What safety protocols are recommended given limited toxicity data?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., from DMF or thiols) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can microwave-assisted synthesis improve yield and efficiency?

Answer:

- Optimized Parameters : 50–100W microwave power, 60–90°C, 10–30 minutes reduces reaction time by 70% compared to conventional heating .

- Solvent Selection : Use DMF or NMP for uniform heating and higher dielectric absorption .

Advanced: How do S-alkyl modifications (e.g., S-butyl vs. S-benzyl) impact peptide stability?

Answer:

- Steric Effects : S-butyl provides better steric shielding than S-benzyl, reducing oxidation rates in aqueous buffers .

- Solubility : S-butyl derivatives exhibit higher solubility in organic solvents (e.g., DCM), facilitating SPPS .

Advanced: What strategies validate interactions between this compound and biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to receptors like chemokine receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Molecular Dynamics Simulations : Predicts binding modes and stability of cysteine-containing peptides in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.